Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate typically involves the esterification of 4-ethoxyphenol with ethyl 2,2-difluoroacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-2,2-difluoroethanol.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The phenyl ring and ethoxy group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H14F2O3 |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H14F2O3/c1-3-16-10-7-5-9(6-8-10)12(13,14)11(15)17-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
GAEQNBWOUNINSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)OCC)(F)F |
Origin of Product |
United States |
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